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Compound of Interest

Compound Name: Pyridine-2,6-dicarbohydrazide

Cat. No.: B1583541

Foreword: Unveiling the Molecular Identity

Pyridine-2,6-dicarbohydrazide, a molecule of significant interest in coordination chemistry
and drug development, possesses a unique structural architecture that dictates its chemical
behavior and potential applications. A thorough understanding of its spectroscopic
characteristics is paramount for its identification, purity assessment, and the elucidation of its
interactions with other molecules. This guide provides an in-depth exploration of the
spectroscopic analysis of Pyridine-2,6-dicarbohydrazide, offering both theoretical
underpinnings and practical, field-tested protocols. The methodologies described herein are
designed to be self-validating, ensuring the generation of reliable and reproducible data for
researchers, scientists, and professionals in drug development.

The Structural Essence of Pyridine-2,6-
dicarbohydrazide

At its core, Pyridine-2,6-dicarbohydrazide is a symmetrical molecule featuring a central
pyridine ring substituted at the 2 and 6 positions with carbohydrazide (-CONHNH2) functional
groups. This arrangement of a heterocyclic aromatic ring and reactive hydrazide moieties
imparts a rich chemical personality, making it a versatile building block in supramolecular
chemistry and the synthesis of pharmacologically active compounds. The planarity of the
molecule is a key feature, with studies showing that the molecules are almost completely
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planar.[1] This structural rigidity, coupled with the presence of multiple hydrogen bond donors
(N-H) and acceptors (C=0, N of pyridine), facilitates the formation of extensive intermolecular
hydrogen bonding networks, which can be crucial for its crystal packing and interaction with
biological targets.[1]

Caption: Molecular structure of Pyridine-2,6-dicarbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of Pyridine-2,6-
dicarbohydrazide, providing detailed information about the chemical environment of each
proton and carbon atom.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of Pyridine-2,6-dicarbohydrazide, typically recorded in a deuterated
solvent like DMSO-ds, reveals distinct signals corresponding to the aromatic protons of the
pyridine ring and the protons of the hydrazide groups.

o Aromatic Protons: The pyridine ring protons typically appear as a set of multiplets in the
aromatic region (6 7.0-9.0 ppm). Due to the symmetrical nature of the molecule, the protons
at positions 3 and 5 are chemically equivalent, as are the protons at position 4. This leads to
a characteristic splitting pattern. For the parent pyridine-2,6-dicarboxylic acid, the aromatic
protons show resonances around 8.2-8.3 ppm.[2]

o Hydrazide Protons (NH and NHz): The protons of the amide (NH) and amine (NHz) groups of
the hydrazide moieties are exchangeable and their chemical shifts can be sensitive to
solvent, concentration, and temperature. In DMSO-ds, the amide proton (NHCO) resonance
is typically observed as a broad singlet at a downfield chemical shift, often above 6 10.0
ppm, due to hydrogen bonding.[3] The terminal amine (NH2) protons also give rise to a broad
singlet, generally at a lower chemical shift compared to the amide proton. For similar
hydrazide-hydrazone compounds, amide proton resonances have been observed in the
range of 6 11.24-12.18 ppm.[3]

3C NMR Spectroscopy: Mapping the Carbon Framework
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The 13C NMR spectrum provides a count of the non-equivalent carbon atoms and information
about their chemical environment.

e Carbonyl Carbons (C=0): The carbonyl carbons of the hydrazide groups are typically the
most deshielded and appear at the downfield end of the spectrum, often in the range of &
160-170 ppm.[3]

o Pyridine Ring Carbons: The carbon atoms of the pyridine ring will show distinct resonances.
The carbons attached to the nitrogen (C2 and C6) and the carbohydrazide groups are
expected to be significantly deshielded. The chemical shifts of the pyridine carbons in related
structures provide a reference for assignment.

o Symmetry: Due to the C2v symmetry of the molecule, the number of distinct carbon signals
will be less than the total number of carbon atoms. For instance, the two carbonyl carbons
will be equivalent, as will the pairs of carbons at positions 2/6, 3/5 of the pyridine ring.

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of Pyridine-2,6-dicarbohydrazide in
0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Ensure complete dissolution, using
gentle warming if necessary.

 Instrument Setup: Record the *H and 3C NMR spectra on a spectrometer operating at a
standard frequency (e.g., 400 or 600 MHz for H).[3]

o Data Acquisition:

o For 'H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled sequence to obtain sharp singlets for each carbon.
A longer acquisition time and a greater number of scans are typically required due to the
lower natural abundance of *3C.

o Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, phase correction, and baseline correction.
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e Spectral Interpretation: Integrate the *H NMR signals to determine the relative number of
protons. Analyze the chemical shifts and coupling constants to assign the signals to the
respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within a molecule,
providing a characteristic "fingerprint."

Key Vibrational Modes

e N-H Stretching: The N-H stretching vibrations of the amide and amine groups in the
hydrazide moieties typically appear as a broad band in the region of 3100-3400 cm~1.[4] The
broadening is a result of intermolecular hydrogen bonding.

e C=0 Stretching (Amide 1): A strong and sharp absorption band corresponding to the C=0
stretching vibration of the amide group is expected in the region of 1630-1680 cm~1. For
related hydrazide compounds, this band has been observed around 1697 cm~1.[4]

* N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise
to the Amide Il band, typically found between 1510 and 1570 cm~1.

e C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the
pyridine ring will appear in the 1400-1600 cm~1 region.

e C-N Stretching: The stretching vibration of the C-N bond in the hydrazide group will be
observed in the fingerprint region, typically between 1200 and 1400 cm~1.

Experimental Protocol: FT-IR Analysis

o Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide
(KBr) powder (approx. 100-200 mg) and press it into a transparent disk.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.
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o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.[5]

o Data Analysis: Identify and assign the major absorption bands to the corresponding
functional group vibrations.

Sample Preparation

ATR

Data Acquisition Spectral Analysis Vibrational Fingerprint

(4000-400 cm~1) & Band Assignment

KBr Pellet

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis.

UV-Visible (UV-Vis) Spectroscopy: Electronic
Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The pyridine ring and the carbonyl groups of the hydrazides are the primary chromophores in
Pyridine-2,6-dicarbohydrazide.

Expected Absorptions

e TU — T1* Transitions: The aromatic pyridine ring will exhibit strong absorptions in the UV
region due to T - TT* transitions. For pyridine itself, absorption maxima are observed around
202 nm and 254 nm.[6] The substitution with carbohydrazide groups is expected to cause a
bathochromic (red) shift in these absorptions.

e n - 1t* Transitions: The carbonyl groups of the hydrazides can undergo weaker n - 1*
transitions, which typically appear at longer wavelengths than the 1 — 1t* transitions. In a
related compound, the n - 1t* transitions of carboxyl oxygen atoms were observed to shift to
lower wavelengths upon coordination with a metal ion.[5]
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Experimental Protocol: UV-Vis Analysis

o Sample Preparation: Prepare a dilute solution of Pyridine-2,6-dicarbohydrazide in a
suitable solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to
obtain an absorbance value within the linear range of the instrument (typically 0.1-1.0).

o Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately
200-400 nm, using the pure solvent as a blank.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax) and calculate the
molar absorptivity (g).

Mass Spectrometry (MS): Determining the Molecular
Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of Pyridine-
2,6-dicarbohydrazide and for gaining insights into its structure through fragmentation patterns.

lonization and Fragmentation

e Molecular lon Peak (M*): In the mass spectrum, the peak with the highest mass-to-charge
ratio (m/z) will correspond to the molecular ion. For Pyridine-2,6-dicarbohydrazide
(C7HaNs02), the expected molecular weight is approximately 195.18 g/mol .

o Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the
formation of smaller, characteristic ions. Common fragmentation pathways for hydrazides
include the cleavage of the N-N bond and the loss of the -NHNH2 group. The fragmentation
of the pyridine ring can also occur.

Experimental Protocol: Mass Spectrometry

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by a chromatographic technique like HPLC.

« lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI) or
Electron lonization (EI). ESI is a soft ionization technique that is well-suited for polar
molecules and often results in a prominent protonated molecule peak [M+H]*.
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e Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole, time-of-flight).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Summary of Spectroscopic Data

Spectroscopic Technique

Key Observables

1H NMR (DMSO-ds)

Aromatic Protons: Multiplets in the range of &
7.0-9.0 ppm. Amide Proton (NHCO): Broad
singlet, 4 > 10.0 ppm. Amine Protons (NH2):

Broad singlet.

13C NMR (DMSO-ds)

Carbonyl Carbons (C=0): 6 160-170 ppm.
Pyridine Carbons: Distinct signals for C2/6,
C3/5, and CA4.

IR (KBr or ATR)

N-H Stretching: Broad band, 3100-3400 cm~1,
C=0 Stretching: Strong, sharp band, 1630-1680
cm~, N-H Bending: 1510-1570 cm~1. Pyridine
Ring Vibrations: 1400-1600 cm~1,

UV-Vis (Ethanol)

1T —~ T1t* Transitions: Strong absorptions below
300 nm. n - 1* Transitions: Weaker

absorptions at longer wavelengths.

Mass Spectrometry

Molecular lon Peak: m/z corresponding to the
molecular weight (approx. 195.18).
Fragmentation: Characteristic losses of

hydrazide moieties.

Conclusion: A Multi-faceted Analytical Approach

The comprehensive spectroscopic analysis of Pyridine-2,6-dicarbohydrazide, employing a

combination of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and detailed

characterization of this important molecule. Each technique offers a unique window into its

structural and electronic properties. The protocols and expected data presented in this guide

serve as a valuable resource for researchers, enabling the confident identification, purity
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assessment, and further investigation of Pyridine-2,6-dicarbohydrazide in various scientific
endeavors. The synergy of these analytical methods ensures the high level of scientific integrity
required in modern chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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